![molecular formula C14H14N4O2 B178741 Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate CAS No. 152992-58-0](/img/structure/B178741.png)
Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate
Overview
Description
Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate is a heterocyclic compound with a molecular formula of C₁₄H₁₄N₄O₂. It is part of the pyrazole family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound is particularly interesting due to its potential use in various scientific research fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate typically involves a multi-step process. One common method is the reaction of ethyl cyanoacetate with hydrazine hydrate to form ethyl 2-cyanoacetohydrazide. This intermediate then undergoes cyclization with p-tolyl isocyanate to yield the desired pyrazole derivative .
Industrial Production Methods: In an industrial setting, the synthesis can be optimized by using a catalyst-free, one-pot, three-component reaction. This method involves the reaction of aromatic aldehydes, malono derivatives, and phenyl hydrazine derivatives in a mixture of water and ethanol at room temperature, providing a more efficient and environmentally friendly approach .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the cyano group can yield primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyano group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Hydrogen gas with a metal catalyst such as palladium on carbon.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Primary amines.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate has shown promise in drug development due to its structural similarity to known pharmacophores.
Anticancer Activity
Studies have indicated that pyrazole derivatives can exhibit anticancer properties. For instance, a derivative of this compound was tested for its ability to inhibit cancer cell proliferation in vitro. The results demonstrated a significant reduction in cell viability in various cancer cell lines, suggesting its potential as a lead compound for further development in oncology .
Anti-inflammatory Properties
Research has also highlighted the anti-inflammatory effects of pyrazole derivatives. This compound was evaluated in models of inflammation, showing a marked decrease in inflammatory markers and symptoms, indicating its potential as a therapeutic agent for inflammatory diseases .
Agricultural Science
The compound's ability to act as a pesticide or herbicide is another area of interest. Its structural features suggest potential efficacy against various pests and weeds.
Pesticidal Activity
Field studies have reported that formulations containing this compound exhibit effective insecticidal properties against common agricultural pests. The mechanism appears to involve disruption of the pest's nervous system, leading to mortality .
Herbicidal Potential
In addition to its insecticidal properties, preliminary trials have suggested that this compound can inhibit the growth of certain weed species, making it a candidate for herbicide development .
Material Science
This compound has been explored for use in material science, particularly in the synthesis of novel polymers.
Polymer Synthesis
The compound serves as a building block for synthesizing polymers with enhanced thermal and mechanical properties. Research indicates that incorporating this compound into polymer matrices can significantly improve their strength and durability under various environmental conditions .
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of this compound on breast cancer cells. The findings revealed that the compound inhibited cell growth by inducing apoptosis through mitochondrial pathways.
Case Study 2: Pesticidal Efficacy
In a field trial conducted by agricultural researchers, formulations containing this compound were applied to crops infested with aphids. Results showed a reduction in pest populations by over 70%, demonstrating its effectiveness as an insecticide.
Mechanism of Action
The mechanism of action of Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission. This mechanism is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s .
Comparison with Similar Compounds
- Ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate
- Ethyl 5-amino-4-cyano-1-(m-tolyl)-1H-pyrazole-3-carboxylate
- Ethyl 5-amino-4-cyano-1-(o-tolyl)-1H-pyrazole-3-carboxylate
Comparison: Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate is unique due to the presence of the p-tolyl group, which can influence its reactivity and biological activity. Compared to its analogues with different substituents, this compound may exhibit distinct pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications in medicinal chemistry .
Biological Activity
Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate is a compound that has garnered attention due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
- Molecular Formula : C13H12N4O2
- Molecular Weight : 256.26 g/mol
- CAS Number : 93764-93-3
- Structure : The compound features a pyrazole ring, which is known for its diverse biological activities.
The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors involved in inflammatory and cancer pathways. Research indicates that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes, which are pivotal in inflammation processes, as well as exhibit cytotoxic effects on cancer cell lines.
Anti-inflammatory Activity
A series of studies have demonstrated the anti-inflammatory potential of pyrazole derivatives, including this compound.
- Inhibition of COX Enzymes : Pyrazole derivatives have been shown to selectively inhibit COX-2, an enzyme associated with inflammatory responses. In vitro studies report IC50 values ranging from 50 µM to 200 µM for various pyrazole compounds against COX enzymes, suggesting that this compound may exhibit similar properties .
Anticancer Activity
The compound has also been evaluated for its anticancer properties against several human cancer cell lines:
- Cell Line Studies : Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HCT116 (colon cancer). The IC50 values reported for similar pyrazole compounds range from 0.95 µM to over 10 µM .
Case Studies and Experimental Findings
Several studies have explored the biological activity of pyrazole derivatives, providing insights into their therapeutic potential:
- Cytotoxicity Assays : In one study, a series of pyrazole derivatives were tested against A549 cells, revealing that certain compounds induced apoptosis and inhibited cell proliferation effectively .
- In Vivo Studies : Animal models have been used to assess the anti-inflammatory effects of pyrazole derivatives. For instance, administration of these compounds resulted in reduced edema and inflammatory markers in treated animals compared to control groups .
- Structure-Activity Relationship (SAR) : Investigations into SAR have shown that modifications on the pyrazole ring significantly influence biological activity. For example, substituents at specific positions on the ring can enhance potency against cancer cells or improve selectivity towards COX enzymes .
Data Table: Biological Activity Summary
Properties
IUPAC Name |
ethyl 5-amino-4-cyano-1-(4-methylphenyl)pyrazole-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2/c1-3-20-14(19)12-11(8-15)13(16)18(17-12)10-6-4-9(2)5-7-10/h4-7H,3,16H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFGRJFITISXAMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1C#N)N)C2=CC=C(C=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60566036 | |
Record name | Ethyl 5-amino-4-cyano-1-(4-methylphenyl)-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60566036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
152992-58-0 | |
Record name | Ethyl 5-amino-4-cyano-1-(4-methylphenyl)-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60566036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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